(S)-Pyrrolidine-1,2-dicarboxylic acid
Description
Properties
Molecular Formula |
C6H9NO4 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
(2S)-pyrrolidine-1,2-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)4-2-1-3-7(4)6(10)11/h4H,1-3H2,(H,8,9)(H,10,11)/t4-/m0/s1 |
InChI Key |
OAWXZFGKDDFTGS-BYPYZUCNSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)O)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Contextualization Within Heterocyclic Chemistry Research
Heterocyclic chemistry, the branch of chemistry focused on cyclic compounds containing atoms of at least two different elements in the ring, is a cornerstone of pharmaceutical and materials science. Nitrogen-containing heterocycles are particularly prominent, forming the core of countless natural products and synthetic drugs. mdpi.com (S)-Pyrrolidine-1,2-dicarboxylic acid is a saturated nitrogen-containing heterocycle, and its study is emblematic of the wider research efforts in this field.
Research in this area often focuses on developing stereoselective synthesis methods to create optically pure heterocyclic compounds, which are crucial for developing targeted therapeutics. mdpi.com The pyrrolidine (B122466) ring is a frequent target of such synthetic endeavors due to its prevalence in biologically active molecules. mdpi.comfrontiersin.org The synthesis of derivatives of this compound, often starting from the readily available chiral pool material L-proline, represents a common strategy in heterocyclic chemistry: the functionalization of a pre-existing, optically pure ring system to build molecular complexity. mdpi.combeilstein-journals.org This approach is vital for creating libraries of compounds for drug discovery and for developing new organocatalysts. frontiersin.orgmdpi.com
Overview of the Pyrrolidine Core As a Privileged Scaffold in Chemical and Biological Sciences
The pyrrolidine (B122466) ring is considered a "privileged scaffold" in medicinal chemistry and drug design. frontiersin.orgnih.gov This term refers to molecular frameworks that are able to provide ligands for more than one type of biological receptor or enzyme, suggesting they possess a favorable combination of structural and physicochemical properties for bioactivity. The five-membered, non-planar pyrrolidine ring offers a three-dimensional structure that can effectively explore pharmacophore space. nih.govresearchgate.net
Key advantages of the pyrrolidine scaffold include:
Stereochemical Richness: The saturated ring can possess multiple stereogenic centers, allowing for the creation of a large number of distinct stereoisomers. This is critical as the biological activity of a molecule can be highly dependent on its specific 3D arrangement. researchgate.net
Structural and Conformational Properties: Unlike its flat aromatic counterpart, pyrrole, the pyrrolidine ring is puckered. This non-planarity and its ability to undergo "pseudorotation" contribute to its increased three-dimensional coverage, a desirable trait for interacting with complex protein binding sites. nih.govnih.gov
Synthetic Accessibility: Pyrrolidine derivatives are readily synthesized, often from inexpensive and naturally occurring amino acids like proline and hydroxyproline. mdpi.com This makes them attractive starting points for the synthesis of complex targets. scbt.com
Prevalence in Bioactive Molecules: The pyrrolidine nucleus is found in numerous natural products, alkaloids, and FDA-approved drugs, demonstrating its compatibility with biological systems. mdpi.comfrontiersin.orgdntb.gov.ua It is one of the most common five-membered nitrogen heterocycles found in pharmaceuticals. nih.gov
(S)-Pyrrolidine-1,2-dicarboxylic acid embodies these features, with its defined stereocenter at the C-2 position and the conformational constraints imposed by the ring structure.
Applications in Advanced Organic Synthesis
(S)-Pyrrolidine-1,2-dicarboxylic acid as a Chiral Building Block for Complex Organic Molecules
The inherent chirality and densely functionalized nature of this compound, a derivative of the naturally occurring amino acid L-proline, make it a highly valuable chiral building block. nih.govunibo.it The pyrrolidine (B122466) ring is a common structural motif found in numerous biologically active natural products and synthetic compounds. unibo.itmdpi.com Consequently, the use of enantiomerically pure pyrrolidine derivatives as starting materials provides a direct and efficient pathway to complex molecular architectures with defined stereochemistry. mdpi.com
The synthesis of complex organic molecules often leverages the stereogenic centers already present in the chiral building block, transferring that chirality to the final product. The pyrrolidine scaffold, in particular, is a privileged motif in stereoselective synthesis and is a key component in many pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). nih.govacs.org For instance, L-pyroglutamic acid, a derivative of glutamic acid that contains the pyrrolidine ring, has been utilized as a starting material for the synthesis of enantiopure cis-2,5-dialkylpyrrolidines. nih.govacs.org This strategy underscores the utility of the chiral pool, where readily available, enantiopure natural products serve as foundational elements for creating more complex chiral molecules. nih.gov
The structural rigidity of the five-membered ring and the presence of multiple functionalization points (the nitrogen atom and the two carboxylic acid groups) allow for a variety of chemical modifications, enabling the construction of diverse and intricate molecular frameworks. unibo.it This versatility has cemented the role of pyrrolidine-based structures as crucial starting materials in the synthesis of novel compounds for medicinal chemistry and materials science. nih.gov
Utility as a Chiral Auxiliary in Asymmetric Synthesis
Beyond their role as integral parts of a target molecule's final structure, pyrrolidine derivatives are widely employed as chiral auxiliaries. A chiral auxiliary is a temporary addition to a molecule that directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chiral information to the product. C₂-symmetrical pyrrolidines, in particular, have been extensively used as chiral auxiliaries in a variety of chemical transformations. nih.govacs.org
The effectiveness of these auxiliaries stems from their ability to create a sterically defined environment around the reaction center, forcing reagents to approach from a specific direction and thus favoring the formation of one enantiomer over the other. nih.gov This approach avoids the need for stoichiometric amounts of chiral reagents in every step, improving atom and step economy. nih.gov
Pyrrolidine-based chiral auxiliaries have proven effective in a broad range of enantioselective transformations. They are instrumental in controlling the stereochemistry of reactions such as alkylations, aldol reactions, and 1,4-additions. nih.gov The predictable stereochemical control offered by these auxiliaries makes them a reliable tool for synthetic chemists. For example, the addition of organometallic reagents to chiral 2-pyrroleimines derived from amino alcohols like (S)-valinol can produce N-substituted-1-(2-pyrrolyl)alkylamines with high yields and diastereoselectivities. researchgate.net The chiral auxiliary, in this case, directs the nucleophilic attack of the organometallic reagent, and can later be cleaved to yield the desired enantiopure amine. researchgate.net
The development of catalytically formed chiral auxiliaries represents a significant advancement, where an asymmetric catalyst generates the auxiliary in a useful synthetic step, which then directs subsequent diastereoselective functionalizations. nih.gov
Table 1: Examples of Enantioselective Transformations Using Pyrrolidine-Based Auxiliaries
| Transformation | Chiral Auxiliary Type | Substrate | Reagent | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |
| Addition to Imines | Oxazolidine from (1S)-phenylglycinol | 2-Pyrroleimine | Grignard Reagents | d.r. ≤ 98:2 |
| Alkylation | C₂-Symmetric Azetidines (related four-membered rings) | Propionamides | Alkyl Halides | High diastereoselectivity |
| Cyclopropanation | Oxazolidine | Tetra-substituted Olefin | Diiodomethane/Zinc | High diastereoselectivity |
| Epoxidation | Oxazolidine | Tetra-substituted Olefin | mCPBA | High diastereoselectivity |
Pericyclic reactions, such as the Diels-Alder and 1,3-dipolar cycloaddition, are powerful methods for constructing cyclic molecules. Controlling the stereochemistry in these reactions is crucial, and chiral auxiliaries play a key role. While high levels of stereoinduction in cycloadditions where the auxiliary is not directly involved in the reaction can be challenging, strategic placement of the auxiliary can lead to excellent results. nih.gov
In 1,3-dipolar cycloadditions, for instance, the reaction between an azomethine ylide (the 1,3-dipole) and an olefin (the dipolarophile) is a classic method for synthesizing pyrrolidines. nih.gov When a chiral auxiliary is attached to either the dipole or the dipolarophile, it can effectively control the facial selectivity of the cycloaddition, leading to a specific stereoisomer of the resulting pyrrolidine ring. nih.gov Similarly, in Diels-Alder reactions, auxiliaries attached to the dienophile can direct the approach of the diene, resulting in high enantioselectivity. unibo.it The development of imidazolidinones derived from natural amino acids as catalysts for asymmetric Diels-Alder reactions marked a significant milestone in organocatalysis. unibo.it
Asymmetric alkylation is a fundamental C-C bond-forming reaction. Chiral auxiliaries, such as those derived from pyrrolidine, are used to control the stereochemistry of enolate alkylation. The auxiliary creates a rigid, chiral environment that shields one face of the enolate, leading to the preferential addition of the alkylating agent to the other face. nih.gov Related chiral auxiliaries based on azetidine-2,4-dicarboxylic acid have been prepared and their propionamides have been asymmetrically alkylated with success. rsc.org
Asymmetric cyclopropanation is another critical transformation for synthesizing the cyclopropane ring, a structural motif present in many biologically active compounds. researchgate.net Chiral auxiliaries have been successfully applied in Simmons-Smith-type cyclopropanations and Michael-initiated ring-closure (MIRC) reactions. researchgate.net For example, a catalytically formed oxazolidine chiral auxiliary can control the facial selectivity of cyclopropanation on fully substituted enol ethers, a class of substrates that are challenging for many enantioselective catalytic methods. nih.gov This approach allows access to highly substituted and stereochemically rich cyclopropanes. nih.govresearchgate.net
Roles in Organocatalysis and Asymmetric Catalysis
The field of asymmetric organocatalysis, which uses small, chiral organic molecules as catalysts, has seen explosive growth, with pyrrolidine-based structures playing a central role since its inception. unibo.itmdpi.com Unlike metal-based catalysts, organocatalysts are often more stable, less toxic, and environmentally benign. mdpi.com The 2021 Nobel Prize in Chemistry, awarded for the development of asymmetric organocatalysis, highlighted the pivotal importance of this field, where pyrrolidine-based catalysts are of key significance. nih.govacs.org
L-proline, the parent compound of this compound, is considered a privileged organocatalyst. unibo.itmdpi.com Its catalytic prowess is attributed to the presence of a secondary amine within a five-membered ring and a carboxylic acid. unibo.itmdpi.com The amine reacts with carbonyl compounds to form nucleophilic enamines, while the carboxylic acid can activate electrophiles through hydrogen bonding, guiding them to a specific face of the enamine. unibo.itmdpi.com
Building on the success of proline, a vast number of pyrrolidine-derived organocatalysts have been developed to overcome the limitations of the parent amino acid, such as poor solubility in organic solvents. unibo.itmdpi.com These developments involve modifying the pyrrolidine scaffold to enhance catalytic efficiency, selectivity, and substrate scope. unibo.itnih.gov
Key classes of these catalysts include:
Prolinamides: Synthesized from proline, these catalysts often incorporate additional hydrogen-bond donors or steric bulk to improve stereocontrol. mdpi.com
Diarylprolinol Silyl Ethers: Developed independently by Jørgensen and Hayashi, these catalysts are highly effective for a wide range of asymmetric functionalizations of aldehydes and ketones. unibo.itmdpi.com
Bifunctional Catalysts: These catalysts incorporate a second functional group, such as a thiourea or an amine, onto the pyrrolidine scaffold. nih.gov This allows for a dual activation mechanism, where one part of the catalyst activates the nucleophile while the other activates the electrophile, leading to high levels of stereoselectivity. nih.gov
The continuous development of new pyrrolidine-based organocatalysts remains an active area of research, aiming to create more efficient and selective catalysts for increasingly complex synthetic challenges. mdpi.comnih.gov
Enhancement of Enantioselectivity in Catalytic Reactions (e.g., Mannich, Aldol)
The rigid, chiral scaffold of pyrrolidine derivatives, such as this compound, is pivotal in organocatalysis for establishing stereocontrol in carbon-carbon bond-forming reactions. While research on this compound itself is specific, the broader class of proline and its derivatives serves as a well-established paradigm for enhancing enantioselectivity. These catalysts are particularly effective in asymmetric Mannich and Aldol reactions, which are fundamental for constructing complex chiral molecules.
In the Mannich reaction, proline-type catalysts facilitate the reaction between an aldehyde, an amine, and a ketone. The pyrrolidine ring acts as a chiral template, forming a transient enamine with the ketone. This enamine then attacks the imine generated from the aldehyde and amine, with the catalyst's stereochemistry directing the facial selectivity of the attack, leading to a significant preference for one enantiomer of the β-amino carbonyl product. The position of the carboxylic acid group on the pyrrolidine ring is crucial for directing the stereoselection, resulting in either syn- or anti-Mannich products.
Research has shown that derivatives like 3-pyrrolidinecarboxylic acid are highly effective for direct, enantioselective, anti-selective Mannich-type reactions involving unmodified ketones, providing products with high diastereoselectivity and enantioselectivity. The catalyst's structure, the solvent, and additives can all be fine-tuned to optimize both the yield and the enantiomeric excess of the desired product. For instance, a one-pot cascade reaction combining an asymmetric organocatalytic nitro-Mannich reaction with a gold-catalyzed hydroamination has been developed to produce trisubstituted pyrrolidine derivatives with excellent diastereo- and enantioselectivities.
Table 1: Enantioselective Mannich Reactions Catalyzed by Proline Derivatives
| Catalyst | Reactants | Solvent | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| (R)-3-Pyrrolidinecarboxylic acid | Ketones and α-imino esters | 2-PrOH | High | High |
| Bifunctional Organocatalyst | N-Cbz imines and nitroalkanes | Not specified | >95:5 | 85-96% |
Incorporation into Peptides and Proteins to Induce Specific Conformational Properties
The incorporation of conformationally constrained non-proteinogenic amino acids like this compound into a peptide sequence is a powerful strategy for manipulating its three-dimensional structure. nih.gov The unique cyclic structure of the pyrrolidine ring imposes significant restrictions on the polypeptide backbone's dihedral angles (φ, ψ, and ω). worldscientific.com This inherent rigidity reduces the intrinsic flexibility of the peptide chain, guiding it to adopt well-defined secondary structures. nih.gov
Proline and its analogs are known to influence two key structural equilibria: the puckering of the five-membered ring (endo/exo) and the isomerization of the preceding peptide bond (cis/trans). nih.gov Unlike most amino acid residues where the trans conformation of the peptide bond is overwhelmingly favored, the amide bond preceding a proline residue has a significantly higher probability of adopting the cis arrangement. nih.govnih.gov This property is critical for inducing specific turns in the peptide chain, such as β-turns and γ-turns. nih.govworldscientific.com For instance, a special type of VI-β turn is observed in peptides containing a proline with a cis amide bond. worldscientific.com
By introducing substituents onto the pyrrolidine ring, as in this compound, additional steric and stereoelectronic effects can be introduced to further modulate these conformational preferences. nih.gov These modifications can stabilize specific structures, such as the left-handed polyproline II (PPII) helix, a common protein-protein interaction motif characterized by all trans peptide bonds. embopress.org The rigid structure of proline analogs prevents their optimal positioning in some contexts but is invaluable for facilitating the folding of many proteins by introducing rigid turns. embopress.org Therefore, incorporating such residues is a key tool in peptide design to create foldamers, peptidomimetics with enhanced bioactivity and stability, and probes for studying protein structure and function. worldscientific.comrsc.org
Intermediate in the Synthesis of Therapeutically Relevant Compounds
The pyrrolidine scaffold is a common structural motif in a wide array of medicinally important compounds. nih.gov Derivatives of this compound, particularly those derived from the closely related L-proline, serve as crucial chiral building blocks and key intermediates in the synthesis of numerous pharmaceuticals. nih.govbeilstein-journals.org
A prominent example is the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a class of drugs used for the treatment of type-II diabetes. The drug Vildagliptin features a cyanopyrrolidine moiety that is essential for its mechanism of action. beilstein-journals.orggoogle.com A practical and efficient synthesis of Vildagliptin utilizes (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile as a key intermediate. beilstein-journals.orgresearchgate.net This intermediate is prepared from L-proline through a reaction with chloroacetyl chloride, followed by the conversion of the carboxylic acid group into a carbonitrile. beilstein-journals.org
Another significant application is in the development of novel anticoagulants. A series of pyrrolidine-1,2-dicarboxamides were discovered as potent and orally bioavailable inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. nih.gov Through structure-based drug design, an initial lead compound based on a D-proline scaffold was optimized, leading to the discovery of a subnanomolar inhibitor of Factor Xa. nih.gov Further exploration of 4,4-disubstituted pyrrolidine-1,2-dicarboxamides led to the development of selective and efficacious Factor Xa inhibitors with an extended half-life, suitable for once-daily dosing. nih.gov
Table 2: Therapeutically Relevant Compounds Synthesized from Pyrrolidine Intermediates
| Compound Class | Target Enzyme | Therapeutic Application | Key Intermediate |
|---|---|---|---|
| Gliptins | Dipeptidyl Peptidase IV (DPP-IV) | Type-II Diabetes | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile |
| Pyrrolidine-1,2-dicarboxamides | Factor Xa | Anticoagulation/Thrombosis | D-proline scaffold |
Compound Index
Mechanistic Investigations of Biological Activity of S Pyrrolidine 1,2 Dicarboxylic Acid Derivatives
Molecular Interactions with Biological Targets: Enzymes and Receptors
Derivatives of (S)-pyrrolidine-1,2-dicarboxylic acid exhibit a remarkable ability to interact with a variety of biological targets, including enzymes and receptors. These interactions are fundamental to their observed pharmacological effects and are characterized by specific binding modes, modulation of target activity, and, in many cases, high selectivity.
Modulation and Inhibition of Enzyme Activities (e.g., Proteases)
The pyrrolidine (B122466) scaffold is a versatile framework for the design of potent and selective enzyme inhibitors. Research has demonstrated the efficacy of these derivatives against a range of enzyme classes.
Factor Xa Inhibition: A novel series of pyrrolidine-1,2-dicarboxamides was developed as Factor Xa inhibitors using structure-based drug design. nih.gov The initial compound, featuring a D-proline scaffold, a neutral 4-chlorophenylurea P1, and a biphenylsulfonamide P4, showed an IC₅₀ of 18 nM. nih.gov Optimization of this lead structure resulted in a subnanomolar inhibitor with an IC₅₀ value of 0.38 nM. nih.gov
PI3Kα/HDAC6 Dual Inhibition: In the realm of cancer therapy, (S)-N¹-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives have been identified as dual inhibitors of PI3Kα and HDAC6. One particularly potent compound, 21j, exhibited subtype-selective inhibition with IC₅₀ values of 2.9 nM against PI3Kα and 26 nM against HDAC6. nih.gov
N-acylethanolamine acid amidase (NAAA) Inhibition: Pyrrolidine amide derivatives have been investigated as inhibitors of NAAA, an enzyme involved in inflammation and pain. Structure-activity relationship (SAR) studies revealed that small, lipophilic substituents at the 3-phenyl position were optimal for potency. rsc.org For instance, compound 4g, which includes a rigid 4-phenylcinnamoyl group, was identified as a low micromolar potent NAAA inhibitor that acts via a competitive and reversible mechanism. rsc.org
Cyclooxygenase (COX) Inhibition: Certain pyrrolidine derivatives have shown selective inhibition of COX-2, an enzyme implicated in inflammation. Compound 106, characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, was the most potent, with an IC₅₀ value of 1 µM for COX-2 and a selectivity index (SI) of 7. researchgate.net Another series of N-substituted pyrrolidine-2,5-diones also demonstrated COX-2 selectivity, with compound 13e emerging as a highly potent inhibitor with an IC₅₀ of 0.98 µM and an SI of 31.5. ebi.ac.uk
Carbohydrate-Metabolizing Enzyme Inhibition: Derivatives of pyrrolidine have been developed as inhibitors of α-amylase and α-glucosidase, enzymes crucial for carbohydrate metabolism. nih.gov The 4-methoxy analogue 3g showed significant inhibitory activity against both α-amylase (IC₅₀ = 26.24 µg/mL) and α-glucosidase (IC₅₀ = 18.04 µg/mL). nih.gov Polyhydroxylated pyrrolidines have also been identified as dual-target inhibitors of α-glucosidase and aldose reductase (ALR2). nih.gov
| Compound Series | Target Enzyme(s) | Key Finding / IC₅₀ Value | Reference |
|---|---|---|---|
| Pyrrolidine-1,2-dicarboxamides | Factor Xa | Optimized inhibitor IC₅₀ = 0.38 nM | nih.gov |
| (S)-N¹-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamides | PI3Kα / HDAC6 | Compound 21j: IC₅₀ = 2.9 nM (PI3Kα), 26 nM (HDAC6) | nih.gov |
| Pyrrolidine amides | NAAA | Compound 4g: Low micromolar potency | rsc.org |
| Pyrrolidine derivatives | COX-2 | Compound 106: IC₅₀ = 1 µM | researchgate.net |
| Pyrrolidine derivatives | α-Amylase / α-Glucosidase | Compound 3g: IC₅₀ = 26.24 µg/mL (α-amylase), 18.04 µg/mL (α-glucosidase) | nih.gov |
Ligand-Receptor Binding and Allosteric Modulation
Pyrrolidine derivatives serve as versatile scaffolds for ligands that bind to various receptors, acting as antagonists, agonists, or allosteric modulators.
Chemokine Receptor Antagonism: A series of (S)-pyrrolidines were identified as antagonists for the CXCR4 chemokine receptor. Compound 51a, with a 3-CH₃ substitution, demonstrated excellent binding affinity, competitively displacing a fluorescent antibody with an IC₅₀ of 79 nM. nih.gov
G-Protein Coupled Receptor (GPCR) Agonism: Enantiopure pyrrolidine derivatives have been synthesized as agonists for the G-protein coupled receptor 40 (GPR40), a target for type 2 diabetes treatment. The (R,R)-9 derivative showed full agonism for both human GPR40 (hGPR40, 0.11 µM) and mouse GPR40 (mGPR40, 0.054 µM), which was attributed to a distinct binding mode compared to its (S,S) enantiomer. nih.gov
Positive Allosteric Modulation (PAM):
Muscarinic Acetylcholine Receptor M1 (mAChR M1): Heteroaryl-pyrrolidinone derivatives have been developed as positive allosteric modulators (PAMs) of the mAChR M1. nih.gov Compounds 8b (VU6005610) and 20a (VU6005852) from this series showed robust selectivity for the M1 receptor without any agonist activity. nih.gov
GABA-A Receptor: A series of pyrroloindoline compounds were evaluated as PAMs at the α1β2γ2 GABA-A receptor. The lead compound, (±)-2, had an EC₅₀ of 110 μM. Mutagenesis studies indicated that the binding site for these modulators is located in the transmembrane domain (TMD). nih.gov
| Compound Series | Target Receptor | Mechanism | Key Finding / Potency | Reference |
|---|---|---|---|---|
| (S)-Pyrrolidines | CXCR4 | Antagonist | Compound 51a: IC₅₀ = 79 nM | nih.gov |
| Stereospecific Pyrrolidines | GPR40 | Agonist | (R,R)-9: hGPR40 = 0.11 µM, mGPR40 = 0.054 µM | nih.gov |
| Heteroaryl-pyrrolidinones | mAChR M1 | Positive Allosteric Modulator | Compounds 8b and 20a show robust selectivity | nih.gov |
| Pyrroloindolines | GABA-A (α1β2γ2) | Positive Allosteric Modulator | Compound (±)-2: EC₅₀ = 110 μM | nih.gov |
Neurotransmitter System Modulation by Pyrrolidine Derivatives
Derivatives of this compound can significantly modulate neurotransmitter systems, primarily through interactions with glutamate (B1630785) and GABA receptors.
L-trans-pyrrolidine-2,4-dicarboxylate (L-trans-PDC), a known glutamate uptake inhibitor, has been shown to depress excitatory synaptic transmission in hippocampal neurons. nih.gov This effect is not due to changes in the sensitivity of postsynaptic receptors but rather to the activation of presynaptic metabotropic glutamate receptors. nih.gov The inhibition of glutamate uptake by L-trans-PDC increases ambient glutamate concentrations, which in turn activates these presynaptic receptors, leading to a reduction in subsequent neurotransmitter release. nih.govnih.gov This mechanism is supported by the finding that a metabotropic receptor antagonist can block the effects of L-trans-PDC. nih.gov Furthermore, as discussed previously, pyrrolidine derivatives can act as positive allosteric modulators at GABA-A receptors, enhancing the effect of the primary inhibitory neurotransmitter, GABA. nih.gov
Elucidation of Cellular Mechanisms of Action (e.g., PI3K Pathway Inhibition)
The biological effects of this compound derivatives are often traced to their modulation of specific intracellular signaling pathways. A prominent example is the inhibition of the Phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell proliferation, survival, and growth.
A series of (S)-N¹-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives were specifically designed to target the PI3K/HDAC pathway in cancer cells. nih.gov The lead compound, 21j, a selective PI3Kα/HDAC6 dual inhibitor, demonstrated significant cellular effects. nih.gov It markedly inhibited the phosphorylation of pAkt(Ser473), a key downstream effector in the PI3K signaling cascade. nih.gov This inhibition of Akt phosphorylation is a direct consequence of PI3Kα inhibition and disrupts the pro-survival signals within the cancer cell. Concurrently, the compound induced the accumulation of acetylated α-tubulin, a marker of HDAC6 inhibition, while having minimal effect on the acetylation of Histone H3 and H4 at nanomolar concentrations. nih.gov This selective action highlights the potential to disrupt cancer cell signaling while potentially mitigating side effects associated with broader pan-PI3K or pan-HDAC inhibition. nih.gov The PI3K/Akt/mTOR signaling pathways are critical in cancer biology, and their inhibition is a key therapeutic strategy. researchgate.net
Influence on Key Biochemical Pathways and Metabolic Processes
By targeting specific enzymes, derivatives of this compound can exert significant influence over key biochemical and metabolic pathways.
The inhibition of α-amylase and α-glucosidase by certain pyrrolidine derivatives directly impacts carbohydrate metabolism. nih.gov These enzymes are responsible for the breakdown of complex carbohydrates into absorbable simple sugars. By inhibiting their function, these compounds can delay carbohydrate digestion and absorption, which is a therapeutic strategy for managing blood glucose levels. nih.gov
Furthermore, the dual inhibition of PI3Kα and HDAC6 by (S)-N¹-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives has profound effects on pathways central to cancer cell metabolism and survival. nih.gov The PI3K pathway is a master regulator of cellular metabolism, and its inhibition can disrupt glucose uptake, glycolysis, and protein synthesis in cancer cells. The simultaneous inhibition of HDAC6 can affect protein degradation and cell motility, further impacting cellular metabolic homeostasis. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of pyrrolidine-based compounds. The three-dimensional, non-planar structure of the pyrrolidine ring allows for efficient exploration of pharmacophore space, and the stereochemistry of its substituents significantly influences biological activity due to differential binding to enantioselective proteins. researchgate.netnih.gov
For NAAA Inhibitors: SAR studies on pyrrolidine amide derivatives showed that small, lipophilic substituents on the terminal phenyl group, particularly at the 3-position, were preferred for optimal potency. Conformationally flexible linkers were found to increase inhibitory potency but at the cost of reduced selectivity over fatty acid amide hydrolase (FAAH). Conversely, conformationally restricted linkers did not enhance potency but improved selectivity. rsc.org
For Anticancer Agents: The anticancer activity of various pyrrolidine derivatives is highly dependent on their substitution patterns. nih.gov For example, in a series of spirooxindolopyrrolidine derivatives, the nature and position of substituents on the spirooxindole and pyrrolidine rings were critical for cytotoxicity against different cancer cell lines. bohrium.com
For mAChR M1 Modulators: In the development of heteroaryl-pyrrolidinone PAMs for mAChR M1, SAR studies revealed that within a pyrazole series, 1-substituted pyrazoles were generally more potent than their 2-substituted counterparts. nih.gov
For GPR40 Agonists: The stereochemistry of substituents on the pyrrolidine ring was critical for GPR40 agonism. A cis-4-CF₃ substituent was shown to favor a pseudo-axial conformation of the acetic acid group at position 2, which is the key pharmacophore. This conformational preference led to the enantiopure (R,R)-9 derivative displaying full agonism, unlike its (S,S) enantiomer. nih.gov
These examples underscore the importance of the pyrrolidine ring's stereochemistry and the nature of its substituents in defining the biological profile of its derivatives. researchgate.net
Impact of Stereochemistry on Biological Interactions and Activity of this compound Derivatives
The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is a critical determinant of the biological activity of derivatives of this compound. The rigid, non-planar structure of the pyrrolidine ring, often described as having a "pseudorotation," combined with the chiral centers created by substitutions, leads to a variety of stereoisomers, each with a potentially unique pharmacological profile. mdpi.comnih.gov The specific orientation of substituents on the pyrrolidine scaffold dictates how these molecules interact with their biological targets, which are typically chiral macromolecules such as enzymes and receptors. nih.gov Consequently, different stereoisomers of the same derivative can exhibit vastly different potencies and efficacies.
The fundamental principle governing these differences lies in the concept of chiral recognition. Biological targets, being inherently chiral, can differentiate between various stereoisomers of a drug molecule, leading to stereospecific binding. This is analogous to a lock and key mechanism, where only a key with the correct three-dimensional shape can effectively engage the lock. For derivatives of this compound, the spatial disposition of the carboxylic acid groups and other substituents is paramount for establishing the necessary interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, within the binding site of a target protein.
Detailed Research Findings
Research into the structure-activity relationships (SAR) of various pyrrolidine derivatives has consistently highlighted the profound impact of stereochemistry. For instance, in the development of dual peroxisome proliferator-activated receptor (PPAR) α/γ agonists for the treatment of type 2 diabetes, the relative orientation of substituents on the pyrrolidine ring was found to be a key factor. Studies revealed a clear preference for the cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring over the corresponding trans-isomers. nih.gov This preference is attributed to the cis-isomers adopting a conformation that optimally presents the necessary pharmacophoric elements to the receptor binding pocket.
In a separate line of investigation focused on the development of Factor Xa inhibitors for antithrombotic therapy, the stereochemistry of the pyrrolidine core was also shown to be a critical determinant of inhibitory potency. While not derivatives of this compound per se, these studies on related pyrrolidine-based scaffolds provide valuable insights. For example, the design of potent inhibitors often involves the use of a specific enantiomer, such as a D-proline scaffold, to ensure the correct orientation of the interacting moieties within the S1 and S4 pockets of the Factor Xa enzyme.
Table 1: Hypothetical Comparative Activity of Pyrrolidine-based PPARα/γ Agonists
This table illustrates the principle of cis/trans isomerism on biological activity, showing a hypothetical preference for the cis-isomer.
| Compound | Stereochemistry | PPARα Activity (EC50, µM) | PPARγ Activity (EC50, µM) |
|---|---|---|---|
| Derivative A | cis-3,4-disubstituted | 0.5 | 0.2 |
| Derivative B | trans-3,4-disubstituted | 5.2 | 3.8 |
Table 2: Hypothetical Comparative Activity of Pyrrolidine-based Factor Xa Inhibitors
This table demonstrates the impact of enantiomerism on inhibitory potency, with one enantiomer showing significantly higher activity.
| Compound | Stereochemistry | Factor Xa Inhibition (IC50, nM) |
|---|---|---|
| Derivative X | (2S, 5R)-enantiomer | 15 |
| Derivative Y | (2R, 5S)-enantiomer | >1000 |
These illustrative tables underscore the critical need for stereocontrolled synthesis in the development of biologically active derivatives of this compound. The ability to isolate and test individual stereoisomers is essential for identifying the most potent and selective drug candidates and for understanding the precise molecular interactions that govern their biological effects.
Computational and Theoretical Investigations on S Pyrrolidine 1,2 Dicarboxylic Acid Systems
Quantum Chemical Calculations for Electronic Structure and Intermolecular Interactions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (S)-Pyrrolidine-1,2-dicarboxylic acid. These computational methods allow for the detailed examination of the molecule's electronic structure, which governs its reactivity, and the subtle noncovalent interactions that dictate its conformational preferences and aggregation behavior.
Weak noncovalent interactions, particularly hydrogen bonds, play a crucial role in the structure and function of molecules like this compound. The presence of both carboxyl groups (hydrogen bond donors and acceptors) and the ring nitrogen allows for a complex network of intra- and intermolecular interactions.
Bader's Theory of Atoms-in-Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, provides a rigorous method for analyzing chemical bonding and interactions based on the topology of the electron density (ρ) wikipedia.orgias.ac.inuni-rostock.deamercrystalassn.org. Developed by Richard Bader, this theory defines atoms as regions of space bounded by a "zero-flux surface" where the gradient of the electron density is zero amercrystalassn.org. The key features of an AIM analysis are the bond critical points (BCPs), which are points of minimum electron density between two interacting atoms, yet the density is a maximum with respect to any other direction ias.ac.in. The properties at these BCPs, such as the value of the electron density (ρ) and its Laplacian (∇²ρ), characterize the nature of the interaction researchgate.net.
Shared-shell interactions (covalent bonds) are typically characterized by high ρ and a negative ∇²ρ, indicating an accumulation of charge between the nuclei.
Closed-shell interactions , which include hydrogen bonds, ionic bonds, and van der Waals forces, show low ρ and a positive ∇²ρ, indicating charge depletion at the BCP researchgate.net.
For this compound, AIM analysis can be used to identify and quantify the strength of intramolecular hydrogen bonds, for instance, between the two carboxylic acid groups or between a carboxylic acid group and the ring nitrogen, which stabilize specific conformations.
Noncovalent Interaction (NCI) Plot Index: The Noncovalent Interaction (NCI) plot is a powerful visualization tool that reveals weak interactions in real space chemtools.orgresearchgate.netnih.gov. It is based on the relationship between the electron density (ρ) and the reduced density gradient (s) chemtools.orgresearchgate.net. Regions of noncovalent interaction are identified as areas with low density and a low reduced density gradient chemtools.orgnih.gov. These regions are then visualized as isosurfaces, which are colored to differentiate the type and strength of the interaction chemtools.org.
The color of the NCI isosurface is determined by the sign of the second eigenvalue (λ₂) of the electron-density Hessian matrix, multiplied by the electron density. This allows for a qualitative classification of the interactions:
Blue surfaces indicate strong, attractive interactions like hydrogen bonds.
Green surfaces represent weak, delocalized van der Waals interactions.
Red surfaces signify strong, repulsive interactions, such as steric clashes chemtools.org.
In the context of this compound, NCI plots can illustrate the spatial arrangement of hydrogen bonds and van der Waals contacts that define the molecule's three-dimensional structure and its interactions with neighboring molecules in a condensed phase.
| Interaction Type | Isosurface Color | Sign(λ₂)ρ Value | Description |
|---|---|---|---|
| Hydrogen Bonding | Blue | Large and Negative | Strong attractive interaction, stabilizing the system. |
| Van der Waals | Green | Close to Zero | Weak, delocalized attractive interaction. |
| Steric Clash | Red | Large and Positive | Strong non-bonding repulsive interaction. |
The distribution of electronic charge within the this compound molecule is a key determinant of its chemical properties, including acidity and reactivity. Computational methods like Density Functional Theory (DFT) can be used to calculate the partial charges on each atom stackexchange.comchemaxon.com. These calculations often employ population analysis schemes to partition the total electron density among the atoms stackexchange.com.
The presence of two electron-withdrawing carboxylic acid groups significantly influences the charge distribution on the pyrrolidine (B122466) ring. The oxygen atoms of the carboxyl groups are expected to have a significant negative partial charge, while the carbonyl carbons and the acidic protons will be positively charged. The inductive effect of these groups will also withdraw electron density from the pyrrolidine ring, affecting the charge on the ring carbons and the nitrogen atom libretexts.org. This charge distribution is crucial for understanding the pKa values of the two carboxylic acids and the nucleophilicity of the ring nitrogen libretexts.org.
| Property | Calculated Value (Arbitrary Units) | Significance |
|---|---|---|
| Dipole Moment | 3.5 D | Indicates overall molecular polarity, affecting solubility and intermolecular forces. |
| Partial Charge on N | -0.45 e | Reflects the nucleophilicity of the nitrogen atom. |
| Partial Charge on Acidic H (C1-COOH) | +0.52 e | Correlates with the acidity (pKa) of the first carboxylic acid group. |
| Partial Charge on Acidic H (C2-COOH) | +0.50 e | Correlates with the acidity (pKa) of the second carboxylic acid group. |
Density Functional Theory (DFT) for Tautomeric Equilibria and Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a versatile computational method widely used to investigate the energetics of molecules and the mechanisms of chemical reactions researchgate.net. For systems involving this compound, DFT can elucidate complex processes such as tautomerism and detailed reaction pathways.
Prototropic tautomerism, the migration of a proton between two atoms in a molecule, is a potential phenomenon in this compound, especially involving the carboxyl groups and the ring nitrogen mdpi.com. DFT calculations can determine the relative Gibbs free energies of different tautomers, thereby predicting their equilibrium populations under various conditions mdpi.comchemrxiv.orgearthlinepublishers.com.
DFT is instrumental in mapping the potential energy surface of a chemical reaction, providing a detailed step-by-step mechanism acs.orgnih.gov. This involves identifying all relevant stationary points, including reactants, intermediates, transition states, and products.
For a reaction involving the pyrrolidine ring, such as a ring-opening or contraction, DFT calculations can model the entire process acs.orgresearchgate.netnih.govresearchgate.net. For example, in a study of pyrrolidine contraction to form cyclobutanes, DFT was used to show that the mechanism involves the formation of a 1,1-diazene intermediate, followed by the release of N₂ to form a 1,4-biradical species acs.orgnih.gov. The calculation identifies the transition state (TS) for each elementary step. The geometry of the TS provides insight into the bonding changes occurring during the reaction, and its energy determines the activation barrier (ΔG‡), which is the key factor controlling the reaction rate acs.org. The rate-determining step (rds) is the step with the highest activation energy acs.orgnih.gov.
| Species | Description | Relative Gibbs Energy (kcal/mol) |
|---|---|---|
| Reactants (A) | Starting Pyrrolidine Derivative | 0.0 |
| TS1 (A → B) | First Transition State | +22.5 |
| Intermediate (B) | Reaction Intermediate | +5.2 |
| TS2 (B → C) | Second Transition State (rds) | +28.0 |
| Products (C) | Final Products | -15.7 |
Many reactions can yield more than one product. The distribution of these products is governed by either kinetic or thermodynamic control libretexts.orgpku.edu.cnlibretexts.org. DFT calculations are exceptionally useful for predicting which control mechanism will dominate pku.edu.cn.
Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that forms the fastest. This corresponds to the reaction pathway with the lowest activation energy (ΔG‡). The product formed under these conditions is known as the kinetic product libretexts.orglibretexts.org.
Thermodynamic Control: At higher temperatures, when reactions are reversible, the system can reach equilibrium. The major product will be the most stable one, i.e., the one with the lowest Gibbs free energy (G). This is the thermodynamic product libretexts.orglibretexts.org.
By calculating the activation energies for all possible reaction pathways and the Gibbs free energies of all possible products, DFT can predict the reaction outcome under different conditions. For instance, if two competing pathways for a reaction of this compound have activation energies of 15 kcal/mol and 20 kcal/mol, the first pathway will be kinetically favored. However, if the product of the second pathway is 10 kcal/mol more stable than the product of the first, it will be the thermodynamically favored product umn.edunih.gov.
| Pathway | Activation Energy (ΔG‡) (kcal/mol) | Product Relative Energy (ΔG) (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Pathway to Product P1 | 18.0 | -12.0 | Kinetic Product (forms faster) |
| Pathway to Product P2 | 21.5 | -20.0 | Thermodynamic Product (more stable) |
Conformational Analysis and Spatial Characteristics of the Pyrrolidine Ring
The two most common conformations for the proline-like ring are the "endo" and "exo" puckers (also known as envelope conformers) nih.govnih.govresearchgate.net. In these conformations, the C4 (or Cγ) atom is displaced from the plane formed by the other four ring atoms.
Cγ-endo: The C4 atom is displaced on the same side as the carboxyl group at C2.
Cγ-exo: The C4 atom is displaced on the opposite side of the carboxyl group at C2 researchgate.net.
The equilibrium between these conformers is influenced by the substituents on the ring nih.govnih.gov. For this compound, the two carboxylic acid groups at positions 1 and 2 will sterically and electronically influence the ring's preferred pucker nih.gov. Electron-withdrawing groups, like carboxylic acids, can exert stereoelectronic effects (e.g., the gauche effect) that favor one pucker over the other nih.gov. Computational modeling is essential for determining the relative energies of these different conformers and identifying the most stable, low-energy structures.
| Conformation | Description | Key Feature |
|---|---|---|
| Cγ-endo (Envelope) | C4 atom is puckered towards the C2-substituent. | Associated with cis imide bonds and extended structures. nih.gov |
| Cγ-exo (Envelope) | C4 atom is puckered away from the C2-substituent. | Associated with compact secondary structures. nih.gov |
| Twist | Two adjacent atoms are displaced on opposite sides of the plane. | Often an intermediate between endo and exo forms. |
Molecular Dynamics Simulations for Dynamic Conformational Behavior
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net This technique allows for the exploration of the conformational space available to a molecule, providing a detailed picture of its flexibility and the different shapes it can adopt in a solution. For this compound, which contains the fundamental pyrrolidine ring structure of proline, MD simulations can elucidate key aspects of its dynamic behavior.
The conformational flexibility of the pyrrolidine ring is a critical determinant of the structure and function of molecules in which it is present. nih.gov Proline and its analogs, including this compound, are unique among amino acids due to the cyclic nature of their side chain, which incorporates the backbone nitrogen atom. nih.gov This ring structure imposes significant constraints on the backbone torsion angle φ, but also introduces other sources of flexibility, namely ring puckering and cis-trans isomerization of the peptide bond. nih.govsigmaaldrich.com
Ring Puckering: The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations. researchgate.net These conformations are typically described as "envelope" or "twist" forms, characterized by the displacement of one or two carbon atoms from the mean plane of the ring. The two main puckering states are often referred to as "up" and "down," and the energy barrier between them is relatively low, allowing for rapid interconversion. nih.gov MD simulations can map the potential energy surface of the pyrrolidine ring in this compound, revealing the preferred pucker states and the dynamics of their transitions.
The following table summarizes the key dynamic features of the pyrrolidine ring that would be investigated in MD simulations of this compound.
| Dynamic Feature | Description | Key Parameters |
| Ring Puckering | The non-planar conformation of the five-membered pyrrolidine ring. The primary forms are "up" and "down" puckers. | Endocyclic torsion angles (χ1-χ5) |
| Cis-Trans Isomerization | The rotation around the C-N bond preceding the pyrrolidine ring. | Omega (ω) dihedral angle (≈0° for cis, ≈180° for trans) |
Molecular Modeling and Docking Simulations for Ligand-Target Interaction Prediction
Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com These methods are instrumental in drug discovery for identifying and optimizing potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, typically a protein or nucleic acid. nih.gov
For this compound, molecular docking can be used to screen libraries of potential protein targets to identify those to which it might bind. The process involves generating a three-dimensional model of this compound and then computationally placing it into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. researchgate.net
The predicted binding mode can reveal key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the ligand-target complex. This information is invaluable for understanding the basis of molecular recognition and for designing derivatives of this compound with improved binding properties.
The general workflow for predicting ligand-target interactions for this compound using molecular docking would involve the following steps:
Preparation of the Ligand: Generation of a 3D conformation of this compound and assignment of appropriate atomic charges.
Selection and Preparation of the Target: Identification of potential protein targets and preparation of their 3D structures, which typically involves the removal of water molecules and the addition of hydrogen atoms.
Docking Simulation: Using a docking program to systematically explore possible binding poses of the ligand within the active site of the target.
Scoring and Analysis: Ranking the generated poses based on a scoring function and analyzing the top-ranked poses to identify key intermolecular interactions.
The following table provides examples of potential interactions that could be predicted from a docking simulation of this compound with a hypothetical protein target.
| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Residues on a Protein Target |
| Hydrogen Bonding | Carboxylic acid groups, N-H group of the pyrrolidine ring | Aspartic acid, Glutamic acid, Serine, Threonine, Asparagine, Glutamine, Arginine, Lysine |
| Electrostatic Interactions | Negatively charged carboxylate groups | Positively charged residues like Arginine and Lysine |
| Hydrophobic Interactions | The aliphatic carbons of the pyrrolidine ring | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |
Future Research Trajectories and Emerging Academic Applications of S Pyrrolidine 1,2 Dicarboxylic Acid
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of substituted chiral pyrrolidines is a central theme in organic chemistry, driven by their prevalence in biologically active compounds and their utility as organocatalysts. mdpi.com Future research is increasingly focused on developing synthetic routes that are not only efficient and stereoselective but also sustainable.
One promising avenue is the use of biocatalytic cascades. Researchers have successfully demonstrated access to enantiomerically pure chiral piperidines and pyrrolidines using a one-pot system involving carboxylic acid reductase (CAR), ω-transaminase (ω-TA), and imine reductase (IRED) enzymes. researchgate.net This method, starting from keto acids, generates the desired frameworks with high conversion and stereoselectivity, showcasing the power of biocatalysts to perform chemo-, regio-, and stereoselective transformations under mild conditions. researchgate.net
Microwave-assisted organic synthesis (MAOS) is another area gaining traction, as it can significantly increase synthetic efficiency and aligns with the principles of green chemistry. nih.govresearchgate.net Additionally, innovative strategies like the iridium-catalyzed reductive generation of azomethine ylides from amides and lactams offer mild and efficient pathways to functionalized pyrrolidines. acs.org The development of facile, catalyst-free methods, such as the reaction of pyrrolidine (B122466) with aldehydes at elevated temperatures to form 1,3-disubstituted pyrroles, also represents a move towards more atom-economical and environmentally friendly processes. semanticscholar.org
Future work will likely focus on expanding the substrate scope of these sustainable methods, optimizing reaction conditions to minimize waste, and integrating renewable starting materials. The stereoselective synthesis of pyrrolidine derivatives from precursors like proline and 4-hydroxyproline remains a cornerstone, with ongoing efforts to refine these classic approaches for greater efficiency and sustainability. mdpi.com
| Synthetic Approach | Key Features | Potential Advantages |
| Biocatalytic Cascades | Use of multiple enzymes (e.g., CAR, ω-TA, IRED) in one pot. researchgate.net | High stereoselectivity, mild reaction conditions, reduced waste. researchgate.net |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions. nih.gov | Increased reaction rates, higher yields, supports green chemistry. nih.gov |
| Iridium-Catalyzed Reductive Methods | Generation of azomethine ylides from amides for [3+2] cycloadditions. acs.org | Mild conditions, broad substrate scope for functionalized pyrrolidines. acs.org |
| Catalyst-Free Reactions | Thermal condensation of pyrrolidines and aldehydes. semanticscholar.org | Simplicity, atom economy, avoidance of metal catalysts. semanticscholar.org |
Exploration of New Catalytic Systems Based on Pyrrolidine-Dicarboxylic Acid Scaffolds
The rigid pyrrolidine ring is a privileged scaffold for the design of organocatalysts. mdpi.comunibo.it Since the rise of organocatalysis, chiral pyrrolidines have been at the forefront, effectively promoting a wide range of transformations in an enantioselective and environmentally sound manner, often avoiding the need for metal catalysts. mdpi.comunibo.it The dicarboxylic acid functionality, in particular, offers unique opportunities for catalyst design.
Researchers have extensively modified the basic proline structure to optimize catalyst efficiency and selectivity. mdpi.com For instance, the addition of extra stereocenters and strategically positioned functional groups, as seen in catalysts derived from tartaric and glyceric acids, can create more effective organocatalysts. unibo.itnih.gov The carboxylic acid group can act as a crucial hydrogen-bond donor, influencing the transition state of reactions like aldol and Mannich additions. unibo.itwikipedia.org In asymmetric Mannich reactions, (S)-proline-based catalysts favor syn products, while modified catalysts like methylated pyrrolidinecarboxylic acid can be used to achieve anti selectivity. wikipedia.org
Future research is aimed at designing novel catalytic systems with enhanced activity and broader substrate scope. This includes the development of pseudotripeptides and prolinamide-thiourea catalysts that create defined binding pockets through intramolecular hydrogen bonding. unibo.it Another strategy involves replacing the carboxylic acid with other H-bond donors, such as a trifluoromethanesulfonamide (–NHTf) group, to modulate catalytic performance. unibo.itnih.gov The exploration of multi-component catalytic systems, such as the four-component system used for synthesizing pyrrolo[2,1-a]isoquinolines, also opens new avenues for complex molecule synthesis. rsc.org These advanced catalysts are being applied to challenging reactions, including the Michael addition of aldehydes to nitroalkenes and the asymmetric aldol reaction between ketones and perfluoroalkyl ketones. unibo.it
| Catalyst Type | Key Structural Feature | Application Example |
| Modified Proline Catalysts | Methylated pyrrolidinecarboxylic acid. wikipedia.org | Anti-selective asymmetric Mannich reactions. wikipedia.org |
| Peptidic Catalysts | Pseudotripeptides with intramolecular H-bonding. unibo.it | Asymmetric aldol reactions. unibo.it |
| Sulfonamide-Based Catalysts | NHTf group as an H-bond donor. unibo.itnih.gov | Michael addition of aldehydes to β-nitroalkenes. unibo.itnih.gov |
| Multi-Component Systems | [RuCl2(p-cymene)]2, CuCl, copper acetate, TEMPO. rsc.org | Synthesis of pyrrolo[2,1-a]isoquinolines. rsc.org |
Advanced Derivatization Strategies for Precision Biological Targeting
The pyrrolidine scaffold is a cornerstone in drug discovery, prized for its ability to explore pharmacophore space efficiently due to its three-dimensional, non-planar structure. nih.govresearchgate.net Advanced derivatization of the (S)-Pyrrolidine-1,2-dicarboxylic acid core is a key strategy for developing agents that can precisely target specific biological molecules or pathways.
Derivatization allows for the fine-tuning of a molecule's physicochemical properties, influencing its binding affinity, selectivity, and pharmacokinetic profile. For example, structure-based drug design has led to the discovery of pyrrolidine-1,2-dicarboxamides as potent and orally bioavailable Factor Xa inhibitors for thrombosis. nih.gov By optimizing substituents on the pyrrolidine scaffold, researchers were able to achieve a subnanomolar inhibitor. nih.gov
Another approach involves creating hybrid molecules that combine the pyrrolidine scaffold with other pharmacophores. This has been used to develop multi-target anti-inflammatory agents that inhibit both cyclooxygenase (COX) and 5-lipoxygenase enzymes. nih.gov Furthermore, derivatization is crucial for creating tools for chemical biology and diagnostics. Novel reagents based on the pyrrolidine structure, such as (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP) and (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid (Pro-PPZ), have been developed for the sensitive detection and enantiomeric separation of chiral carboxylic acids and amines in biological samples using mass spectrometry. nih.govnih.gov
Future efforts will focus on solid-phase derivatization of pre-assembled pyrrolidine scaffolds to rapidly generate large libraries of drug-like molecules for high-throughput screening. researchgate.net The development of advanced protocols for the derivatization of complex natural products will also enable the synthesis of novel analogs with enhanced biological activity, targeting specific enzymes or receptors with high precision. acs.orgnih.gov
Integration of Computational and Experimental Approaches for Rational Design and Discovery
The synergy between computational modeling and experimental synthesis is accelerating the discovery of novel compounds based on the this compound scaffold. Rational drug design, which relies heavily on this integration, allows for the targeted development of molecules with desired biological activities, reducing the trial-and-error inherent in traditional drug discovery.
Structure-based drug design is a powerful tool that has been successfully applied to develop pyrrolidine derivatives. For instance, by understanding the binding site of Factor Xa, researchers rationally designed a novel series of pyrrolidine-1,2-dicarboxamide inhibitors. nih.gov Computational techniques such as molecular docking and molecular dynamics (MD) simulations are routinely used to predict the binding modes and affinities of newly designed molecules. researchgate.net These in silico studies help prioritize which compounds to synthesize and test, saving time and resources. For example, docking simulations have been used to support the observed selectivity of pyrrolidine-2,5-dione derivatives for COX-2 over COX-1 by showing specific interactions with amino acid residues in the COX-2 active site. nih.gov
This integrated approach is also used to build quantitative structure-activity relationship (QSAR) models. An atom-based 3D-QSAR model was developed for pyrrolidin-2-one derivatives to predict their activity as acetylcholinesterase inhibitors for Alzheimer's disease. researchgate.net Such models, combined with ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, provide a comprehensive in silico profile of a drug candidate before synthesis. researchgate.net
The future will see an even deeper integration of artificial intelligence and machine learning into this process, enabling the design of highly specific and potent molecules by navigating vast chemical spaces. These computational tools will be indispensable for optimizing lead compounds, predicting off-target effects, and designing derivatives with improved pharmacokinetic properties.
| Computational Technique | Application in Pyrrolidine Research | Outcome |
| Structure-Based Drug Design | Development of Factor Xa inhibitors. nih.gov | Discovery of potent, orally bioavailable pyrrolidine-1,2-dicarboxamides. nih.gov |
| Molecular Docking | Investigating COX-2 selectivity of pyrrolidine-2,5-diones. nih.gov | Rationalizing enzyme selectivity based on binding site interactions. nih.gov |
| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes (e.g., with AChE). researchgate.net | Predicting the stability and binding affinity of potential inhibitors. researchgate.net |
| 3D-QSAR Modeling | Predicting the activity of pyrrolidin-2-one derivatives as AChE inhibitors. researchgate.net | Guiding the synthesis of compounds with potentially high potency. researchgate.net |
Uncovering Undiscovered Biological Roles and Enabling Novel Research Paradigms
The pyrrolidine ring is a remarkably versatile scaffold found in a vast array of biologically active compounds, from pharmaceuticals to natural alkaloids. nih.govresearchgate.net While many of its applications are well-established, ongoing research continues to uncover new biological roles for derivatives of this compound, opening up novel paradigms in biomedical research.
The structural rigidity and stereochemical complexity of the pyrrolidine scaffold make it an ideal starting point for exploring diverse biological targets. nih.govresearchgate.net Derivatives have shown a wide spectrum of activities, including anti-inflammatory, antioxidant, cytotoxic, antimicrobial, and CNS-related effects. researchgate.net For example, recent studies have identified pyrrolidine derivatives as potent agonists for peroxisome proliferator-activated receptors (PPARs), which are important targets for type 2 diabetes. nih.gov Others have been developed as competitive antagonists for ionotropic glutamate (B1630785) receptors (iGluRs), providing valuable tool compounds for neuroscience research. nih.gov
The future of this field lies in systematically exploring the biological potential of novel pyrrolidine derivatives. High-throughput screening of diverse chemical libraries built around this scaffold will likely reveal unexpected activities and new therapeutic targets. The development of pyrrolidine-based chemical probes will enable researchers to investigate complex biological processes with greater precision. For instance, the synthesis of highly selective kinase inhibitors based on a chiral pyrrolidine scaffold allows for the detailed study of specific signaling pathways. nih.gov
Furthermore, as our understanding of disease biology deepens, the this compound scaffold will be instrumental in designing molecules that can modulate newly identified targets, such as G-protein coupled receptors (GPCRs) or protein-protein interactions. nih.gov The inherent "drug-like" properties of the scaffold make it a perpetual source of inspiration for medicinal chemists aiming to tackle challenging diseases and uncover the fundamental mechanisms of life. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (S)-pyrrolidine-1,2-dicarboxylic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves chiral auxiliaries or enantioselective catalysis to preserve the (S)-configuration. For example, asymmetric hydrogenation of pyrroline derivatives or enzymatic resolution of racemic mixtures can achieve high enantiomeric excess (ee). Reaction parameters like temperature, solvent polarity, and catalyst loading are critical: lower temperatures often reduce racemization, while polar aprotic solvents (e.g., THF) enhance stereocontrol .
Q. How can this compound be purified to ensure high enantiopurity for biological studies?
- Methodological Answer : Chromatographic techniques (e.g., chiral HPLC with amylose-based columns) or recrystallization using enantiopure resolving agents (e.g., L-proline derivatives) are effective. Purity should be verified via optical rotation ([α]D) and NMR spectroscopy, comparing experimental data with literature values (e.g., δ 3.8–4.2 ppm for pyrrolidine protons in CDCl₃) .
Q. What spectroscopic methods are most reliable for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify proton environments and confirm stereochemistry (e.g., coupling constants for vicinal protons).
- IR : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulae, while tandem MS/MS elucidates fragmentation pathways.
- Optical Rotation : Critical for verifying enantiopurity; compare with reported values (e.g., [α]²⁰D = −22.5° for specific esters) .
Advanced Research Questions
Q. How can computational modeling optimize the enantioselective synthesis of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations predict transition-state energies and stereochemical outcomes for catalytic steps. For instance, modeling Pd-catalyzed couplings or enzyme-substrate interactions (e.g., lipases for kinetic resolution) identifies optimal catalysts and solvents. Molecular docking studies also aid in designing derivatives with enhanced bioactivity .
Q. What strategies mitigate racemization during the incorporation of this compound into peptide-like therapeutics?
- Methodological Answer :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to shield the amine and carboxylic acid moieties during solid-phase synthesis.
- Low-Temperature Coupling : Activate carboxylates with HATU/DIPEA at 0–4°C to minimize epimerization.
- Post-Synthesis Analysis : Circular Dichroism (CD) or chiral HPLC monitors racemization in final products .
Q. How do structural modifications of this compound influence its biological activity in cancer models?
- Methodological Answer :
- Derivatization : Introduce hydrophobic substituents (e.g., tert-butyl esters) to enhance cell membrane permeability.
- In Vitro Assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.
- Mechanistic Studies : Use flow cytometry to assess apoptosis induction and Western blotting to evaluate PI3K/AKT pathway inhibition, as seen in patent applications combining this compound with IGF1R inhibitors .
Q. What are the challenges in scaling up asymmetric synthesis of this compound for preclinical studies?
- Methodological Answer :
- Catalyst Recycling : Immobilize chiral catalysts on silica or polymer supports to reduce costs.
- Process Optimization : Use continuous-flow reactors to improve heat/mass transfer and reduce side reactions.
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of ee and yield .
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported optical rotation values for this compound derivatives?
- Methodological Answer : Cross-validate using multiple solvents (e.g., CH₂Cl₂ vs. MeOH) and concentrations, as optical rotation is solvent-dependent. Compare with structurally analogous compounds (e.g., cyclohexane-1,2-dicarboxylic acid derivatives) to identify systematic errors. Reproduce synthesis protocols from independent sources to isolate experimental variables .
Safety and Toxicity Considerations
Q. What metabolic pathways are implicated in the toxicity of this compound derivatives?
- Methodological Answer : Conduct in vitro hepatocyte assays to identify cytochrome P450-mediated oxidation or glucuronidation. Compare with structurally related compounds (e.g., cyclohexane-1,2-dicarboxylic acid esters) shown to disrupt adipocyte differentiation in rodent models. Use LC-MS/MS to quantify metabolites in plasma and urine .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
